molecular formula C21H24FN3O2 B2769941 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone CAS No. 1795303-55-7

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Cat. No.: B2769941
CAS No.: 1795303-55-7
M. Wt: 369.44
InChI Key: ABCPCYYNTZTVIY-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is used in the synthesis of various derivatives and chemical compounds. For instance, Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a simple and efficient method, highlighting the compound's utility in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Photostability and Photochemistry

  • In the field of photochemistry, Mella, Fasani, and Albini (2001) studied the photochemistry of a similar compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin), highlighting its photostability and reaction properties in various conditions (Mella, Fasani, & Albini, 2001).

Antifungal and Antibacterial Applications

  • Raj and Patel (2015) synthesized novel metal complexes of a ligand similar to the queried compound, demonstrating their potential antifungal activities against various fungi, indicating the compound's relevance in antimicrobial research (Raj & Patel, 2015).

Structural Analysis

  • Ullah and Stoeckli-Evans (2021) conducted a crystal structure analysis of a hydrochloride salt of a compound structurally similar to the queried compound, providing insights into its molecular geometry and potential applications in materials science (Ullah & Stoeckli-Evans, 2021).

Luminescent Properties

  • Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, exploring their luminescent properties and photo-induced electron transfer, which could be relevant for applications in photophysics and material sciences (Gan, Chen, Chang, & Tian, 2003).

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-17-6-2-4-8-19(17)24-11-13-25(14-12-24)21(26)15-27-20-9-10-23-18-7-3-1-5-16(18)20/h2,4,6,8-10H,1,3,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCPCYYNTZTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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